2,3-Dimethylaziridine
Description
Overview of Aziridine (B145994) Heterocycles in Organic Synthesis
Aziridines are saturated three-membered rings containing a nitrogen atom and two carbon atoms. jchemlett.com They are considered valuable building blocks in organic synthesis due to their ability to act as precursors for a wide range of more complex molecules. benthamdirect.comresearchgate.net The reactivity of the aziridine ring allows for its use in the synthesis of various nitrogen-containing compounds, including amino alcohols, diamines, and other heterocyclic systems like azetidines, imidazoles, and pyrrolidines. benthamdirect.comresearchgate.net The versatility of aziridines stems from their susceptibility to ring-opening reactions, which can be initiated by a variety of nucleophiles. researchgate.net This reactivity makes them important intermediates in the construction of molecules with biological and industrial significance. benthamdirect.comrsc.org
Importance of Strain Release in Three-Membered Rings
The chemistry of aziridines is largely dictated by the inherent strain within their three-membered ring structure. rsc.org The bond angles in an aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, leading to considerable angle strain. jchemlett.comwikipedia.org This strain energy, calculated to be around 26.2 kcal/mol for the parent aziridine, makes the molecule highly reactive. caltech.edu The release of this ring strain is a powerful thermodynamic driving force for ring-opening reactions. benthamdirect.comresearchgate.net When a nucleophile attacks one of the ring carbons, the C-N bond breaks, relieving the strain and forming a more stable, open-chain product. researchgate.net This high reactivity, driven by strain release, is a cornerstone of aziridine chemistry, enabling their use as synthetic intermediates. researchgate.netsioc-journal.cn
| Property | Value |
| Ring Strain Energy (Aziridine) | ~26.2 kcal/mol caltech.edu |
| Ideal sp³ Bond Angle | 109.5° |
| Aziridine Ring Bond Angle | ~60° jchemlett.comwikipedia.org |
Historical Context and Evolution of Aziridine Research
The study of aziridines dates back to 1888, when Gabriel first reported the synthesis of an aziridine derivative. jchemlett.com Early synthetic methods, such as the Wenker synthesis developed in 1935, involved the cyclization of amino alcohols. caltech.eduwikipedia.org This process typically involves converting an aminoethanol to a sulfate (B86663) ester, which then undergoes base-induced cyclization to form the aziridine ring. wikipedia.orgwikipedia.org For many years, the synthesis of aziridines was considered challenging due to the instability of the resulting compounds. benthamdirect.comrsc.org However, the field has evolved significantly, and numerous methods for aziridination are now available, including the addition of nitrenes to alkenes and the cyclization of haloamines. wikipedia.orgcaltech.edu Modern approaches have also focused on developing more sustainable and cost-effective syntheses. benthamdirect.comrsc.org
Stereochemical Considerations in 2,3-Disubstituted Aziridines
For 2,3-disubstituted aziridines like 2,3-dimethylaziridine, stereochemistry is a critical aspect. The compound can exist as two geometric isomers: cis-2,3-dimethylaziridine (B13772653) and trans-2,3-dimethylaziridine (B12753983). oup.com In the cis isomer, the two methyl groups are on the same side of the aziridine ring, while in the trans isomer, they are on opposite sides.
The stereochemistry of the aziridine is often determined by the stereochemistry of the starting alkene in synthesis. For example, the reaction of cis-2-butene (B86535) with a nitrene precursor can lead to the formation of cis-2,3-dimethylaziridine. oup.com The relative stability of these isomers can be influenced by the substituent on the nitrogen atom. nih.gov Theoretical calculations have shown that for some N-substituted 2,3-disubstituted aziridines, the cis isomer can be more stable. nih.gov
Another important stereochemical feature is the barrier to nitrogen inversion. The nitrogen atom in the aziridine ring can undergo inversion, where its lone pair of electrons rapidly flips from one side of the ring to the other. The angle strain in the aziridine ring increases the energy barrier for this inversion, which can allow for the isolation of stable stereoisomers at the nitrogen center, especially when a substituent is attached to it. wikipedia.org The stereospecificity of reactions involving this compound is a key consideration in its synthetic applications. For instance, ring-opening reactions can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
2549-68-0 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3 |
InChI Key |
DNPSMEGHIHDFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1)C |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective and Enantioselective Synthesis of 2,3 Dimethylaziridine and Its Derivatives
Asymmetric Aziridination Protocols
Asymmetric aziridination, the direct addition of a nitrogen atom to an alkene to form a chiral aziridine (B145994), represents a highly atom-economical and convergent approach. Various strategies have been developed to control the stereochemical outcome of this transformation.
Nitrene-Based Approaches to Aziridine Formation
The direct addition of nitrenes to alkenes is a classical method for aziridine synthesis. sci-hub.se The development of chiral catalysts to mediate this reaction has enabled enantioselective versions. For instance, the photolysis of alkyl azidoformates in the presence of alkenes like 2,5-dimethylhexa-2,4-diene can lead to the formation of substituted aziridines. rsc.org While this method can be effective, the reactive nature of nitrenes can sometimes lead to side reactions. Computational studies have also been employed to understand the reaction mechanism of the ring-opening of cis-2,3-dimethylaziridine (B13772653) by singlet carbenes, which are related reactive intermediates. researchgate.net
Organocatalytic and Metal-Catalyzed Asymmetric Aziridination
In recent years, both organocatalysis and transition-metal catalysis have emerged as powerful tools for enantioselective aziridination. researchgate.net Metal complexes, particularly those of rhodium and copper, have been shown to catalyze the aziridination of olefins with high efficiency and stereospecificity. organic-chemistry.org For example, dirhodium(II) caprolactamate can catalyze the aziridination of olefins with p-toluenesulfonamide (B41071) through a process of aminobromination followed by base-induced ring closure. organic-chemistry.org Similarly, copper-catalyzed nitrogen transfer, facilitated by an oxygen atom donor like PhI=O, provides a simplified and efficient route to aziridines. organic-chemistry.org
Organocatalytic approaches offer a metal-free alternative. Chiral secondary amines have been used to catalyze the cascade reaction of pyruvaldehyde 2-tosyl hydrazone with α,β-unsaturated aldehydes to produce functionalized dihydropyridazines, a process involving an initial aza-Michael reaction where the stereocenter is established. nih.gov While not a direct synthesis of 2,3-dimethylaziridine, this methodology highlights the potential of organocatalysis in creating chiral nitrogen-containing heterocycles.
A notable development is the palladium(II)-diphosphine catalyzed enantioselective Heine reaction, which involves the rearrangement of meso-N-acylaziridines to form highly enantioenriched oxazolines. acs.org This desymmetrization strategy provides a novel route to chiral building blocks derived from aziridines. acs.org
Enantioselective Synthesis from Precursor Stereoisomers (e.g., Amino Acids, Carbohydrates, Epoxides)
The use of chiral starting materials provides a reliable method for the synthesis of enantiomerically pure aziridines.
Amino Acids: Natural amino acids are excellent chiral pool starting materials. For example, N-tosyl-2-amino alcohols, derived from the N-tosylation and subsequent reduction of amino acids, can undergo O-tosylation and in situ ring-closing to yield 2-substituted N-tosylaziridines. rsc.org Serine and threonine have been converted into their corresponding β-amino sulfonates, which then cyclize to form N-substituted aziridine-2-carboxylic esters. ru.nl
Carbohydrates: The rigid, stereochemically defined frameworks of carbohydrates make them suitable precursors for chiral aziridines. sci-hub.se
Epoxides: Chiral epoxides, readily available through methods like the Sharpless asymmetric epoxidation, are versatile precursors for aziridines. sci-hub.se The ring-opening of an epoxide with an azide (B81097) nucleophile, followed by reduction and cyclization, is a common and stereospecific route. sci-hub.se For instance, the reaction of 2-benzyloxirane with a primary sulfonamide, followed by mesylation and cyclization, yields the corresponding aziridine. rsc.org This transformation typically proceeds with inversion of configuration at the carbon centers of the original epoxide. sci-hub.se A (2S,3R)-2,3-dimethylaziridine-2-carboxylic acid benzyl (B1604629) ester has been synthesized from an azido (B1232118) alcohol with no loss of enantiomeric purity. doi.org
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are a cornerstone of aziridine synthesis, often providing excellent control over stereochemistry.
Cyclization of β-Amino Halides and Sulfates: Stereochemical Outcomes
The Gabriel synthesis, involving the base-mediated cyclization of β-amino halides, is a classic method for forming aziridine rings. ru.nl The stereochemical outcome of this reaction can be influenced by the solvent used. ru.nl
A widely used variation is the Wenker synthesis, which involves the intramolecular cyclization of vicinal amino alcohols via their sulfate (B86663) esters. thieme-connect.com Traditional Wenker conditions, however, often require harsh conditions (hot sulfuric acid) that can be incompatible with sensitive substrates. thieme-connect.com An improved, milder Wenker synthesis utilizes chlorosulfonic acid to form the hydrogen sulfate esters, which can then be cyclized under gentler basic conditions, even with non-nucleophilic sodium carbonate. thieme-connect.com This modified protocol expands the scope of the Wenker synthesis to include unstable amino alcohols. thieme-connect.com The cyclization of β-amino halides and sulfates generally proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon atom bearing the leaving group.
The reaction of trans-2,3-dimethylaziridine (B12753983) with thiocyanic acid exclusively yields cis-2-amino-4,5-dimethyl-2-thiazoline, demonstrating a stereospecific ring expansion with inversion of configuration. researchgate.net Similarly, the reaction of cis-2,3-dimethylaziridine with thiocyanic acid gives the trans-thiazoline product. researchgate.net
Rearrangement-Driven Intramolecular Cyclizations
Rearrangement reactions can also be harnessed to construct the aziridine ring. The iodide ion-catalyzed isomerization of certain 4-(1-aziridinyl)quinazolines to 2,3-dihydroimidazo[1,2-c]quinazolines has been studied, with the stereoselectivity of the rearrangement being greater for aziridine rings disubstituted with methyl groups compared to phenyl groups. researchgate.net
Another example is the intramolecular cycloaddition of methyl 2-(1-aziridinylmethyl)-3-(2-ureidophenyl)propenoates under Appel's dehydration conditions, which leads to the formation of tetrahydroimidazo[2,3-b] doi.orgoup.combenzodiazocines. researchgate.net
A summary of representative synthetic methods for this compound and its derivatives is presented in the table below.
| Starting Material | Reagents and Conditions | Product | Key Features | Reference |
| Dimethyl meso-dibromosuccinate | Optically active α-methylbenzylamine | Optically active dimethyl aziridine-2,3-dicarboxylate | Asymmetric synthesis | oup.com |
| Azido alcohol | Triphenylphosphine | (2S,3R)-2,3-dimethylaziridine-2-carboxylic acid benzyl ester | No loss of enantiomeric purity | doi.org |
| 2-Benzyloxirane | 1. 2,4,6-iPr3C6H2SO2NH2, K2CO3, BnNEt3+Cl- 2. Mesyl chloride | 2-Benzyl-1-(2,4,6-triisopropylbenzenesulfonyl)aziridine | Synthesis from epoxide | rsc.org |
| Vicinal amino alcohols | 1. Chlorosulfonic acid 2. Sodium carbonate | N-H aziridines | Mild Wenker synthesis | thieme-connect.com |
| trans-2,3-Dimethylaziridine | Thiocyanic acid | cis-2-Amino-4,5-dimethyl-2-thiazoline | Stereospecific ring expansion | researchgate.net |
Chiral Auxiliary-Mediated Aziridine Synthesis
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Chiral auxiliaries are powerful tools that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed to yield the desired enantiomerically enriched product. numberanalytics.com In the context of aziridine synthesis, chiral auxiliaries guide the formation of specific stereoisomers.
One notable strategy involves the reaction of dibromosuccinates with a chiral amine, which acts as the auxiliary. For instance, the asymmetric synthesis of N-substituted dimethyl aziridine-2,3-dicarboxylates has been achieved by reacting dimethyl meso- or racemic dibromosuccinate with an optically active chiral amine like α-methylbenzylamine. oup.com This approach allows for the preferential formation of one enantiomer of the resulting aziridine. The chiral auxiliary, having served its purpose in establishing the stereocenters of the aziridine ring, can then be removed, for example, through hydrogenolysis, to yield optically active products like aspartic acid. oup.com The effectiveness of this method hinges on the ability of the auxiliary's chiral environment to differentiate between the two prochiral faces of the substrate during the cyclization step.
The table below summarizes an example of this methodology.
| Substrate | Chiral Auxiliary | Product | Optical Purity (Aspartic Acid) |
| Dimethyl meso-dibromosuccinate | (R)-α-Methylbenzylamine | Optically active Dimethyl (2R,3S)-1-((R)-1-phenylethyl)aziridine-2,3-dicarboxylate | Up to 37% |
| Dimethyl racemic-dibromosuccinate | (R)-α-Methylbenzylamine | Optically active Dimethyl (2S,3S)-1-((R)-1-phenylethyl)aziridine-2,3-dicarboxylate | Up to 18.5% |
Table 1: Asymmetric synthesis of aziridine-2,3-dicarboxylate derivatives using a chiral auxiliary. Data sourced from Harada and Nakamura (1978). oup.com
Another related approach utilizes N-sulfinyl imines, where the N-sulfinyl group acts as a potent chiral auxiliary. The stereoselective addition of organometallic reagents to chiral N-sulfinyl imines is a well-established method for creating chiral amines and can be adapted for aziridine synthesis. rsc.org For example, the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents yields chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereoselectivity and enantiomeric excess. rsc.org While this specific example leads to 2,2-disubstituted aziridines, the underlying principle of using a chiral N-sulfinyl auxiliary to control the stereoselective addition and subsequent cyclization is a key strategy that can be conceptually extended to the synthesis of 2,3-disubstituted systems like this compound.
Derivatization Pathways for this compound Scaffolds
The synthetic utility of the this compound core is greatly expanded by its capacity for further functionalization. Derivatization can be targeted at the nitrogen atom or the carbon framework, opening avenues to a diverse array of complex molecules.
N-Functionalization Strategies (e.g., Sulfonylation, Acylation)
Modification of the aziridinal nitrogen is a common and effective strategy to modulate the electronic properties and reactivity of the ring. The introduction of electron-withdrawing groups, such as acyl or sulfonyl moieties, "activates" the aziridine ring, making it more susceptible to nucleophilic ring-opening.
Acylation involves the reaction of an NH-aziridine with an acylating agent like an acyl chloride or a carboxylic acid activated with a coupling reagent. cdnsciencepub.com For instance, 2,2-dimethylaziridine (B1330147) can be quantitatively condensed with various acyl imidazolides, derived from carboxylic acids, to form N-acyl aziridines. cdnsciencepub.com This method is generally mild and avoids the harsh conditions or potential for racemization associated with other techniques. cdnsciencepub.com The resulting N-acyl aziridines are stable compounds that can be isolated or used directly in subsequent transformations. cdnsciencepub.comias.ac.in
Sulfonylation is another critical N-functionalization technique, typically achieved by reacting the aziridine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base. ru.nlsmolecule.com The resulting N-sulfonylaziridines are highly valuable synthetic intermediates. The strong electron-withdrawing nature of the sulfonyl group significantly activates the aziridine for regioselective ring-opening by a wide range of nucleophiles. smolecule.com
The table below provides examples of N-functionalization reactions applicable to dimethylaziridine systems.
| Aziridine System | Reagent | Functional Group | Product Type |
| 2,2-Dimethylaziridine | Acyl Imidazolides (from various carboxylic acids) | Acyl | N-Acyl-2,2-dimethylaziridine |
| Aziridine-2-carboxylate (B8329488) | Acetic Anhydride (Ac₂O) | Acetyl | N-Acetyl-aziridine-2-carboxylate |
| Aziridine-2-carboxylate | Benzyloxycarbonyl-N-hydroxysuccinimide (Z-ONSu) | Benzyloxycarbonyl (Z) | N-Z-aziridine-2-carboxylate |
| 2,2-Dimethylaziridine | Benzenesulfonyl chloride | Benzenesulfonyl | 1-(Benzenesulfonyl)-2,2-dimethylaziridine |
| Aziridine-2-carboxylate | p-Toluenesulfonyl chloride (TsCl) | Tosyl | N-Tosyl-aziridine-2-carboxylate |
Table 2: Examples of N-Functionalization Reagents for Aziridine Scaffolds. Data sourced from Bates and Varelas (1980) cdnsciencepub.com, Legters et al. ru.nl, and Smolecule smolecule.com.
Carbon-Functionalization and Side-Chain Modification
Functionalization of the carbon backbone of this compound is most commonly achieved through nucleophilic ring-opening reactions of N-activated derivatives. This approach breaks the strained three-membered ring to install new functional groups and create more complex acyclic structures with defined stereochemistry.
The regioselectivity of the ring-opening is a key consideration. In N-acyl or N-sulfonyl activated 2-methyl or 2,2-dimethylaziridines, nucleophilic attack generally occurs at the less substituted carbon atom. ias.ac.innih.gov For a symmetrically substituted system like this compound, the stereochemistry of the starting material (cis or trans) will dictate the stereochemical outcome of the product.
For example, the acid-catalyzed hydrolysis of N-acyl-2,2-dimethylaziridines can lead to different products depending on the reaction conditions. In the presence of aqueous sulfuric acid, a mixture of oxazolines, amidoalcohols, and N-methallylamides can be formed, demonstrating the diverse reactivity of the activated aziridine ring. ias.ac.insctunisie.org Ring-opening of N-sulfonyl-2,2-dimethylaziridine with imide nucleophiles has also been shown to proceed via attack at the unsubstituted carbon. nih.gov
A powerful application of this strategy is in the synthesis of modified amino acids. A (2S,3R)-2,3-dimethylaziridine-2-carboxylic acid derivative, activated as an N-benzyloxycarbonyl compound, reacts with a thiol nucleophile (4-methoxybenzylthiol) to open the ring, yielding a protected (2R,3S)-2,3-dimethylcysteine derivative with high stereochemical fidelity. doi.org This transformation highlights how the aziridine serves as a chiral building block, with the ring-opening step creating a new, functionalized stereocenter.
The table below illustrates derivatization pathways via ring-opening.
| Activated Aziridine | Nucleophile/Reagent | Product Type |
| N-Acyl-2,2-dimethylaziridine | H₂O / H₂SO₄ | Amidoalcohol, Oxazoline (B21484), Allylamide |
| N-Sulfonyl-2,2-dimethylaziridine | Imide Nucleophiles | Ring-opened sulfonamides |
| (2S,3R)-N-Benzyloxycarbonyl-2,3-dimethylaziridine-2-carboxylic acid benzyl ester | 4-Methoxybenzylthiol | Protected (2R,3S)-2,3-dimethylcysteine |
Table 3: Examples of Carbon-Functionalization and Derivatization via Ring-Opening. Data sourced from Alvernhe et al. ias.ac.in, Alcaide et al. doi.org, and Chen et al. nih.gov
Mechanistic Investigations of Reactivity and Transformations of 2,3 Dimethylaziridine
Ring-Opening Reactions: Regio- and Stereochemical Control
The inherent ring strain of the aziridine (B145994) ring in 2,3-dimethylaziridine makes it susceptible to a variety of ring-opening reactions. The regioselectivity and stereoselectivity of these transformations are highly dependent on the nature of the attacking species, the substituents on the aziridine nitrogen, and the reaction conditions.
Nucleophilic Ring Opening: Stereoselective and Regioselective Pathways
Nucleophilic ring-opening of aziridines is a synthetically valuable transformation that provides access to a wide range of functionalized amines. The reaction typically proceeds via an S(_N)2 mechanism, leading to inversion of stereochemistry at the center of attack. In substituted aziridines like this compound, the regioselectivity of the nucleophilic attack is a key consideration, with the nucleophile generally attacking the less substituted carbon atom. However, electronic effects and the nature of the activating group on the nitrogen can significantly influence this selectivity.
The presence of electron-withdrawing activating groups on the aziridine nitrogen is crucial for enhancing its reactivity towards nucleophiles. mdpi.com These groups increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
N-Sulfonyl Groups: N-sulfonylated aziridines, such as N-tosyl-2,3-dimethylaziridine, are highly activated and readily undergo ring-opening with a variety of nucleophiles. rsc.org The strong electron-withdrawing nature of the sulfonyl group polarizes the C-N bonds, facilitating their cleavage. The reaction of enantiopure N-sulfonylated aziridines with lithiated dithianes proceeds via a regiospecific nucleophilic ring-opening to yield enantiopure N-tosyl 2-(2'-dithianyl) secondary amines in good to excellent yields. rsc.org
N-Acyl Groups: N-acyl groups also activate the aziridine ring towards nucleophilic attack. ias.ac.inresearchgate.net However, the reactivity can be influenced by the electronic properties of the acyl group itself. For instance, N-benzoylaziridine is more reactive than N-propanoylaziridine, suggesting that the mesomeric effect of the aroyl group plays a significant role. ias.ac.in The ring-opening of N-acyl-2,2-dimethylaziridines with water in the presence of sulfuric acid can lead to a mixture of products, including oxazolines, amidoalcohols, and allylamides, with the product distribution being dependent on the acidity of the medium and the nature of the acyl group. ias.ac.inresearchgate.net
| Activating Group | Nucleophile/Conditions | Major Product(s) | Observations | Reference(s) |
| N-Tosyl | Lithiated dithianes | N-tosyl 2-(2'-dithianyl) secondary amines | Regiospecific ring-opening. | rsc.org |
| N-Acyl (various) | H₂SO₄/H₂O | Oxazolines, Amidoalcohols, Allylamides | Product distribution depends on acidity and acyl group. | ias.ac.in |
| N-Benzoyl | H₂SO₄/H₂O | Oxazolines, Amidoalcohols, Allylamides | More reactive than N-propanoylaziridine. | ias.ac.in |
The use of Lewis acids like BF₃·OEt₂ or Zn(OTf)₂ can enhance the enantioselectivity in the cycloaddition of enantiomerically pure (R)-2-phenyl-N-tosylaziridine with carbonyl compounds. iitk.ac.in For instance, the reaction with acetone (B3395972) in the presence of BF₃·OEt₂ resulted in a higher enantiomeric excess compared to the uncatalyzed reaction. iitk.ac.in Copper(II) triflate (Cu(OTf)₂) has also been effectively used to mediate the regioselective nucleophilic ring-opening of 2-aryl-N-tosylaziridines with alcohols, affording 1,2-amino ethers in excellent yields and good enantiomeric excess. iitk.ac.in
| Aziridine Derivative | Nucleophile | Lewis Acid | Product | Key Finding | Reference(s) |
| (R)-2-phenyl-N-tosylaziridine | Acetone | BF₃·OEt₂ | Oxazolidine | Enhanced enantioselectivity (74% ee). | iitk.ac.in |
| (R)-2-phenyl-N-tosylaziridine | Acetone | Zn(OTf)₂ | Oxazolidine | Enhanced enantioselectivity (64% ee). | iitk.ac.in |
| 2-Aryl-N-tosylaziridines | Alcohols | Cu(OTf)₂ | 1,2-Amino ethers | Highly regioselective S(_N)2-type ring-opening. | iitk.ac.in |
Organometallic reagents are powerful nucleophiles that can effectively open the aziridine ring, leading to the formation of new carbon-carbon bonds. wikipedia.orgwikipedia.orgorganicchemistrytutor.comlibretexts.org
Organocuprates: Also known as Gilman reagents, organocuprates (R₂CuLi) are relatively mild nucleophiles that are highly effective in ring-opening reactions of aziridines. wikipedia.orgorganicchemistrytutor.comchem-station.com These reagents generally exhibit high regioselectivity, attacking the less sterically hindered carbon atom. The reaction proceeds with inversion of configuration at the reaction center, consistent with an S(_N)2 mechanism. wikipedia.org
Organolithium Compounds: Organolithium reagents are highly reactive nucleophiles and strong bases. wikipedia.orglibretexts.orgtaylorandfrancis.com Their high reactivity allows them to open even less activated aziridine rings. Due to their strong basicity, care must be taken to avoid side reactions such as deprotonation. wikipedia.orglibretexts.org The reaction of N-tosyl aziridines with 2-lithiodithianes leads to regiospecific nucleophilic ring-opening. rsc.org
Organoalanes: While specific data on the reaction of organoalanes with this compound is limited, organoaluminum compounds are known to act as both Lewis acids and nucleophiles. Their Lewis acidic nature can activate the aziridine ring, while the organic group can act as the nucleophile to open the ring.
Electrophilic Ring Opening: Mechanisms and Product Divergence
In contrast to nucleophilic ring-opening, electrophilic ring-opening involves the initial attack of an electrophile on the nitrogen atom of the aziridine. This generates a highly reactive aziridinium (B1262131) ion intermediate, which is then susceptible to nucleophilic attack. The regioselectivity of the subsequent nucleophilic attack on the aziridinium ion is often different from that of the direct nucleophilic opening of a neutral aziridine.
The reaction of this compound with electrophilic reagents such as halogenating agents and strong acids leads to a variety of ring-opened products. The mechanism and product distribution are highly dependent on the specific reagents and reaction conditions.
Acidic Species: The treatment of N-acyl-2,2-dimethylaziridines with sulfuric acid at different concentrations demonstrates the complexity of acid-catalyzed ring-opening. ias.ac.inresearchgate.net In concentrated sulfuric acid, isomerization to oxazolines is the predominant pathway. ias.ac.in However, in aqueous acidic solutions, a mixture of oxazolines, amidoalcohols (from hydrolysis), and allylamides (from elimination) can be formed. ias.ac.in The formation of these products is rationalized through the initial protonation of the aziridine nitrogen, followed by either intramolecular attack by the acyl oxygen, intermolecular attack by water, or an elimination process. The acid-mediated ring-opening of aziridines can proceed through a pathway that is intermediate between S(_N)1 and S(_N)2, which can lead to a lack of complete regio- and stereocontrol. nih.gov
Halogenating Agents: The reaction of activated 2,2-dimethylaziridines with Grignard reagents (RMgHal) can be influenced by the halide component of the Grignard reagent. mdma.ch It has been proposed that a Lewis acid-assisted attack of the halide on the tertiary carbon of the aziridine ring can lead to an "abnormal" ring-opening, forming a haloamine intermediate. mdma.ch This intermediate can then react further to give rearranged products. mdma.ch
Mechanistic Insights into Deamination Pathways
The deamination of aziridines represents a key transformation, converting the three-membered heterocycle into an alkene. Mechanistic studies have focused on achieving this transformation with stereochemical control. One effective method involves the use of a task-specific, silica-immobilized organosilane-based nitrite (B80452) ionic liquid. nih.gov This reagent facilitates the deamination of various aziridine derivatives, including cis- and trans-2,3-dimethylaziridine (B12753983), into their corresponding alkenes. nih.gov
The stereochemical course of the deamination process has been investigated using the geometric isomers of this compound. nih.gov Research demonstrates that the reaction is highly stereospecific. nih.gov When trans-2,3-dimethylaziridine is subjected to the reaction conditions, it exclusively affords trans-butene. nih.gov Similarly, the cis-isomer is expected to yield cis-butene. This stereospecificity suggests a concerted mechanism where the stereochemistry of the starting aziridine directly dictates the geometry of the resulting alkene. The reaction proceeds in good to excellent yields under mild, one-pot conditions. nih.gov
| Entry | Substrate | Product | Yield (%) | Stereochemistry |
| 1 | trans-2,3-Dimethylaziridine | trans-2-Butene | 92 | Stereospecific |
| 2 | cis-2,3-Dimethylaziridine (B13772653) | cis-2-Butene (B86535) | 90 | Stereospecific |
Table 1: Stereospecific deamination of this compound derivatives. nih.gov
Thermal Ring Opening Processes and Related Reactions
The thermal activation of aziridines initiates a fascinating and stereochemically precise ring-opening reaction. Governed by the Woodward-Hoffmann rules for electrocyclic reactions, the three-membered ring of this compound opens to form a corresponding azomethine ylide. ias.ac.inlibretexts.org For a system with 4π electrons (the two electrons from the C-C sigma bond and the two from the nitrogen lone pair participating in the transition state), thermal ring-opening proceeds through a conrotatory motion. libretexts.org
This stereospecific process means that the substituents on the aziridine ring rotate in the same direction (both clockwise or both counter-clockwise) as the C-C bond breaks. Consequently, the geometry of the starting aziridine dictates the geometry of the resulting 1,3-dipole:
cis-2,3-Dimethylaziridine , upon heating, undergoes a conrotatory opening to yield an azomethine ylide with the methyl groups positioned trans with respect to each other (an S-shaped or trans-ylide).
trans-2,3-Dimethylaziridine similarly opens in a conrotatory fashion to produce a U-shaped or cis-ylide, where the methyl groups are on the same side of the C-N-C plane. nih.gov
These azomethine ylides are not typically isolated but serve as reactive intermediates. nih.gov They are immediately trapped in subsequent reactions, most notably 1,3-dipolar cycloadditions, which allows for the construction of five-membered nitrogen-containing heterocycles. nih.gov In some cases, an isomerization of the initially formed azomethine ylide to a more stable geometric isomer can occur before it is trapped. nih.gov
Rearrangement and Isomerization Reactions
Acid-Catalyzed Isomerization to Oxazolines and Allylamides
N-acyl-substituted dimethylaziridines undergo complex rearrangements in the presence of acid, leading to a mixture of products including oxazolines and allylamides. ias.ac.in The reaction of N-acyl-2,2-dimethylaziridines with aqueous sulfuric acid demonstrates that the product distribution is highly dependent on the acidity of the medium. ias.ac.in While concentrated sulfuric acid favors the formation of the corresponding oxazoline (B21484), aqueous solutions of H2SO4 can yield a mixture of oxazolines, amidoalcohols (from hydrolysis), and allylamides. ias.ac.in
The proposed mechanism for these transformations involves the following key steps:
Protonation: The nitrogen atom of the aziridine ring is protonated by the acid, activating the ring towards nucleophilic attack.
Ring Opening: The protonated aziridine undergoes ring-opening. This can occur via two pathways:
To form Oxazolines: An intramolecular Sₙ2-type attack by the carbonyl oxygen of the acyl group at one of the ring carbons leads to the formation of a five-membered oxazoline ring. ias.ac.inlibretexts.org This attack typically occurs at the more substituted carbon atom.
To form Allylamides: A carbocation intermediate is formed by the cleavage of a C-N bond. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of an unsaturated allylamide. ias.ac.in
The balance between these pathways is influenced by factors such as the stability of the potential carbocation intermediate and the concentration of water in the medium, which can also act as a nucleophile to produce amidoalcohols. ias.ac.in
Metal-Catalyzed Rearrangements (e.g., Heine Reaction)
The Heine reaction describes the rearrangement of N-acylaziridines to form oxazolines. This transformation can be catalyzed by various metals, with palladium complexes showing particular efficacy in achieving enantioselectivity. The first catalytic, enantioselective Heine reaction was developed for meso-N-acylaziridines, employing a palladium(II)-diphosphine complex. This method allows for the desymmetrization of the starting meso-aziridine to produce highly enantioenriched oxazoline products, which are valuable intermediates in organic synthesis.
The mechanism of the palladium-catalyzed Heine reaction is proposed to involve the coordination of the palladium catalyst to the N-acylaziridine. This coordination activates the aziridine ring, facilitating its cleavage and subsequent ring-expansion to the oxazoline product. The use of chiral diphosphine ligands on the palladium center allows for the creation of a chiral environment around the reacting substrate, which directs the reaction to favor the formation of one enantiomer of the oxazoline over the other.
Iodide-Ion Catalyzed Isomerization and Stereoselectivity
The isomerization of N-acyl-2,3-dimethylaziridines to 4,5-dimethyl-2-oxazolines can be effectively catalyzed by nucleophiles, particularly the iodide ion. This reaction is a classic example of a stereospecific transformation, where the stereochemistry of the aziridine starting material directly controls the stereochemistry of the oxazoline product.
Detailed studies on N-p-nitrobenzoyl-2,3-dimethylaziridines revealed the following outcomes:
trans-1-p-Nitrobenzoyl-2,3-dimethylaziridine isomerizes exclusively into trans-2-p-nitrophenyl-4,5-dimethyl-2-oxazoline .
cis-1-p-Nitrobenzoyl-2,3-dimethylaziridine isomerizes solely into cis-2-p-nitrophenyl-4,5-dimethyl-2-oxazoline .
The mechanism for this stereospecific isomerization proceeds via a backside nucleophilic attack, characteristic of an Sₙ2 reaction. nih.goviitk.ac.in The iodide ion attacks one of the electrophilic carbon atoms of the aziridine ring. This attack occurs from the side opposite to the C-N bond, leading to the cleavage of that bond and an inversion of configuration at the carbon center. A subsequent intramolecular cyclization, involving the carbonyl oxygen attacking the other carbon of the original aziridine ring (which also undergoes inversion), results in the formation of the five-membered oxazoline ring with a net retention of the original stereochemistry. iitk.ac.in
| Substrate | Catalyst | Product | Stereochemical Outcome |
| cis-1-p-Nitrobenzoyl-2,3-dimethylaziridine | Iodide Ion | cis-2-p-Nitrophenyl-4,5-dimethyl-2-oxazoline | Stereospecific (Retention) |
| trans-1-p-Nitrobenzoyl-2,3-dimethylaziridine | Iodide Ion | trans-2-p-Nitrophenyl-4,5-dimethyl-2-oxazoline | Stereospecific (Retention) |
Table 2: Iodide-ion catalyzed stereospecific isomerization of this compound derivatives.
Cycloaddition Reactions Involving this compound
As discussed in section 3.1.3, the thermal electrocyclic ring-opening of this compound generates highly reactive azomethine ylide intermediates. These 1,3-dipoles are central to one of the most powerful applications of aziridine chemistry: the [3+2] cycloaddition reaction for synthesizing five-membered heterocycles.
The azomethine ylide, once formed, can be trapped by a wide variety of dipolarophiles. The most common reactions involve dipolarophiles with electron-withdrawing groups, such as alkenes and alkynes, which leads to the formation of pyrrolidine (B122466) derivatives. However, reactions with heterodipolarophiles, including aldehydes, ketones, and nitriles, are also well-established, providing access to oxazolidines and other five-membered rings containing multiple heteroatoms. ias.ac.in
The cycloaddition is typically highly stereoselective. The stereochemistry of the azomethine ylide, which is determined by the starting aziridine (cis or trans), is transferred to the newly formed stereocenters in the cycloadduct. nih.gov For example, the reaction of the cis-ylide (from trans-2,3-dimethylaziridine) with a dipolarophile will yield a different diastereomer of the product than the reaction involving the trans-ylide (from cis-2,3-dimethylaziridine). nih.gov Density Functional Theory (DFT) calculations have elucidated the mechanistic pathway, confirming that the reaction often proceeds through an asynchronous, one-step polar mechanism.
[3+2] Cycloadditions and Related Transformations
The [3+2] cycloaddition reactions of aziridines represent a powerful method for the synthesis of five-membered heterocyclic rings. This transformation typically proceeds through the initial ring-opening of the aziridine to form an azomethine ylide, which then acts as a 1,3-dipole in the cycloaddition with a suitable dipolarophile. For substituted aziridines such as this compound, this ring-opening is governed by orbital symmetry rules, leading to a stereospecific cycloaddition process.
The thermal activation of 2,3-disubstituted aziridines induces a conrotatory ring opening to generate the corresponding azomethine ylide. The stereochemistry of the starting aziridine dictates the geometry of the resulting ylide. For instance, thermal reaction of trans-1-methyl-2,3-diphenylaziridine with thioketones results in the formation of cis-2,4-diphenyl-1,3-thiazolidines, which is consistent with a conrotatory ring opening to an (E,E)-configured azomethine ylide followed by a concerted [2+3]-cycloaddition. core.ac.uk This principle suggests that trans-2,3-dimethylaziridine would similarly yield an (E,E)-azomethine ylide, while cis-2,3-dimethylaziridine would produce an (E,Z)-azomethine ylide.
These azomethine ylides can then react with various dipolarophiles. One notable reaction is the cycloaddition with carbon disulfide (CS₂). While specific studies on this compound are not extensively detailed, the general mechanism for aziridines involves a cycloaddition reaction that can be catalyzed by organophosphines, such as tributylphosphine, to yield thiazolidinone derivatives. nih.gov The catalyst is believed to facilitate the reaction, leading to good to high yields of the heterocyclic product. nih.gov
Activation: Thermal or photocatalytic activation of the this compound.
Ring-Opening: Stereospecific conrotatory ring-opening to form an azomethine ylide intermediate.
Cycloaddition: The azomethine ylide undergoes a [3+2] cycloaddition with a dipolarophile (e.g., carbon disulfide).
Product Formation: Formation of the five-membered heterocyclic ring.
Recent advancements have also explored photocatalytic methods for the [3+2] cycloaddition of aziridines. nih.gov These reactions can proceed rapidly under visible light, offering an alternative to thermal methods. The proposed mechanism involves the generation of an aziridine radical cation, which undergoes ring-opening to form an azomethine ylide, followed by cycloaddition. nih.gov
| Step | Description | Key Intermediates/Transition States | Stereochemical Outcome |
|---|---|---|---|
| 1 | Thermal Activation and Ring Opening | Conrotatory transition state, Azomethine Ylide | Stereospecific formation of (E,E) or (E,Z) ylide from trans or cis aziridine, respectively |
| 2 | [3+2] Cycloaddition | Concerted or stepwise transition state with dipolarophile | Stereochemistry of the product is determined by the geometry of the azomethine ylide and the dipolarophile |
Ring Expansion Reactions to Form Larger Heterocycles (e.g., Thiazolidines, Thiazolines)
The ring expansion of this compound provides a stereospecific route to larger sulfur-containing heterocycles like thiazolidines and thiazolines. These reactions are mechanistically characterized as nucleophilic ring-opening reactions that proceed with a high degree of stereochemical control.
A key finding in the study of these transformations is that the ring enlargement is 100% stereospecific and occurs with Walden inversion. nih.gov This strongly supports an Sₙ2-type mechanism where the nucleophile attacks one of the aziridine ring carbons, leading to an inversion of configuration at that center.
Formation of Thiazolines:
The reaction of cis- and trans-2,3-dimethylaziridine with thiocyanic acid exemplifies this mechanistic pathway. The process involves the following steps:
Protonation of the aziridine nitrogen, which activates the ring towards nucleophilic attack.
Nucleophilic attack by the thiocyanate (B1210189) anion at one of the ring carbons. This is the rate-determining step and proceeds via an Sₙ2 mechanism, causing an inversion of stereochemistry.
Ring opening of the aziridine.
Intramolecular cyclization, where the nitrogen attacks the carbon of the thiocyanate group.
Tautomerization to yield the final 2-amino-2-thiazoline (B132724) product.
Specifically, cis-2,3-dimethylaziridine yields trans-2-amino-4,5-dimethyl-2-thiazoline, and trans-2,3-dimethylaziridine gives the cis-thiazoline product, confirming the inversion of stereochemistry. nih.gov
Formation of Thiazolidines:
A similar stereospecific outcome is observed in the reaction of this compound with hydrogen sulfide (B99878) in the presence of acetone to form thiazolidines. For instance, the reaction of trans-2,3-dimethylaziridine with acetone and hydrogen sulfide results in the formation of cis-2,2,4,5-tetramethylthiazolidine as the sole product. nih.gov This again is consistent with an Sₙ2-mediated ring opening with complete inversion of configuration at one of the carbon centers.
| Starting Material | Reagents | Product | Stereochemical Outcome | Proposed Mechanism |
|---|---|---|---|---|
| cis-2,3-Dimethylaziridine | Thiocyanic acid | trans-2-Amino-4,5-dimethyl-2-thiazoline | Walden Inversion | Sₙ2 |
| trans-2,3-Dimethylaziridine | Thiocyanic acid | cis-2-Amino-4,5-dimethyl-2-thiazoline | Walden Inversion | Sₙ2 |
| trans-2,3-Dimethylaziridine | Acetone, Hydrogen sulfide | cis-2,2,4,5-Tetramethylthiazolidine | Walden Inversion | Sₙ2 |
Synthetic Utility of 2,3 Dimethylaziridine As a Chiral Building Block
Enantiopure 2,3-Dimethylaziridine as a Precursor for Stereodefined Amino Alcohols and Diamines
Enantiomerically pure this compound serves as a critical starting material for the synthesis of stereodefined amino alcohols and diamines. mdpi.com The high ring strain of the aziridine (B145994) allows for highly regio- and stereospecific ring-opening reactions with a variety of nucleophiles. mdpi.com This controlled reactivity is fundamental to its utility as a chiral building block. mdpi.com
The synthesis of these valuable compounds often begins with the ring-opening of the aziridine. For instance, the reaction of an N-protected this compound with a nucleophile can lead to the formation of a β-amino alcohol or a diamine, depending on the nucleophile used. The stereochemistry of the resulting product is directly controlled by the stereochemistry of the starting aziridine and the reaction mechanism, which typically proceeds via an SN2 pathway. researchgate.net
A notable application is the synthesis of vicinal diamines, which are important structural motifs in many biologically active compounds and are used as ligands in asymmetric catalysis. arkat-usa.org The reaction of an optically pure secondary aziridine, acting as a nucleophile, with an activated aziridine can produce optically pure 1-(2-aminoalkyl)aziridines. arkat-usa.org These products can then be further elaborated into more complex diamine structures.
The following table summarizes the synthesis of various amino alcohols and diamines from aziridine precursors, highlighting the versatility of this approach.
| Starting Aziridine | Nucleophile/Reagent | Product Type | Yield (%) | Reference |
| (S)-2-Benzylaziridine | Self-opening reaction | Diamine | High | |
| Activated Aziridines | Secondary Aziridines | 1-(2-Aminoalkyl)aziridines | Moderate | arkat-usa.org |
| Chiral Aziridines | Halo Alcohols | Morpholines | Up to 90% | researchgate.net |
| N-Tosylazetidines | Alcohols/Thiols | Amino Ethers/Thioethers | Modest to Good | researchgate.net |
Application in the Asymmetric Synthesis of Natural Products and Bioactive Analogs
The unique structural features of this compound make it an invaluable tool in the asymmetric synthesis of natural products and their bioactive analogs. nih.gov Its ability to introduce stereocenters with high fidelity is crucial for constructing complex molecular architectures.
Chiral aziridines, including this compound derivatives, are key substrates in the synthesis of alkaloids and β-lactam antibiotics. researchgate.netrsc.org The predictable regioselectivity of their ring-opening reactions with various nucleophiles allows for the construction of the core structures of these important compounds. rsc.org For example, the ring-opening of a chiral aziridine can provide a key intermediate with the correct stereochemistry for subsequent cyclization to form the characteristic ring systems of these natural products. researchgate.net
The synthesis of these complex molecules often relies on the ability to control the stereochemistry at multiple centers. The use of enantiopure aziridines as starting materials ensures that the desired stereoisomer of the final product is obtained. sci-hub.se
This compound and other chiral aziridines are also employed in the synthesis of unnatural amino acids and peptidomimetics. mdpi.com These molecules are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. researchgate.net
The synthesis often involves the ring-opening of the aziridine with a suitable nucleophile to introduce the desired side chain of the amino acid. The inherent chirality of the aziridine ensures the formation of an enantiomerically pure amino acid derivative. For instance, the reaction of a chiral aziridine-2-carboxylate (B8329488) with a nucleophile can lead to the formation of a β-substituted α-amino acid. researchgate.net
Peptidomimetics often incorporate non-standard amino acids or modified peptide bonds. researchgate.net The use of aziridine-derived building blocks allows for the creation of diverse structures with tailored properties. nih.gov For example, 1,2,4- and 1,3,4-oxadiazoles are often used as bioisosteric replacements for the amide bond in peptidomimetics, and their synthesis can be facilitated by intermediates derived from chiral aziridines. researchgate.net
The following table provides examples of the application of aziridines in the synthesis of these important classes of molecules.
| Aziridine Derivative | Target Molecule Class | Key Transformation | Reference |
| Chiral Aziridines | Alkaloids, β-Lactam Antibiotics | Regioselective ring-opening | researchgate.netrsc.org |
| (2R,3R)-3-Methyl-2-aziridinecarboxylic acid | threo-3-Methyl-D-cysteine | Ring-opening with thiobenzoic acid | researchgate.net |
| Chiral Aziridines | Unnatural Amino Acids | Nucleophilic ring-opening | mdpi.com |
| Nα-protected amino acid hydrazides | 2-Amino-1,3,4-oxadiazole peptidomimetics | Cyclodeselenization | researchgate.net |
Utilization as a Chiral Auxiliary in Diastereoselective Transformations
Beyond its role as a chiral building block, this compound can also function as a chiral auxiliary. In this capacity, the aziridine moiety is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary can be removed, leaving behind an enantiomerically enriched product. williams.edu
The effectiveness of a chiral auxiliary relies on its ability to create a sterically and electronically biased environment around the reacting center, favoring the formation of one diastereomer over the other. williams.edu The rigid, three-membered ring of the aziridine, combined with the stereochemistry of the methyl groups, provides a well-defined chiral environment that can effectively control the approach of reagents. researchgate.net
An example of this application is the diastereoselective alkylation of enolates derived from N-acyl-2,3-dimethylaziridines. The chiral aziridine ring directs the incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity. williams.edu Subsequent cleavage of the aziridine auxiliary yields the desired chiral product.
Role in the Development of Chiral Ligands for Asymmetric Catalysis
Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds from prochiral substrates. This compound and other chiral aziridines have been utilized in the development of novel chiral ligands for a variety of transition-metal-catalyzed reactions. researchgate.net
The nitrogen atom of the aziridine ring, along with other potential donor atoms within the ligand structure, can coordinate to a metal center, creating a chiral catalytic complex. The stereochemistry of the ligand, originating from the chiral aziridine, dictates the enantioselectivity of the catalyzed reaction.
Chiral bisaziridines have been explored as ligands for transition metals, with potential applications in enantioselective catalysis. researchgate.net Additionally, diamines derived from the ring-opening of chiral aziridines are widely used as ligands in asymmetric synthesis. arkat-usa.org These ligands have proven effective in a range of reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
The development of new chiral ligands based on the this compound scaffold continues to be an active area of research, with the goal of achieving higher levels of enantioselectivity and broader substrate scope in asymmetric catalysis.
Theoretical and Computational Chemistry Studies of 2,3 Dimethylaziridine
Electronic Structure and Stability Calculations
Quantum chemical calculations have been instrumental in characterizing the fundamental properties of 2,3-dimethylaziridine, including its geometry and conformational dynamics.
The ground state geometries of both cis- and trans-2,3-dimethylaziridine (B12753983) have been extensively investigated using various computational methods, including Density Functional Theory (DFT). These calculations provide a precise picture of bond lengths and angles, defining the molecule's three-dimensional structure.
For cis-2,3-dimethylaziridine (B13772653), DFT calculations (B3LYP/6-31G*) have determined the key geometric parameters. These theoretical values offer a baseline understanding of the molecule's structure in the absence of intermolecular forces. ru.nl The calculated bond lengths reveal the strained nature of the three-membered ring, a defining feature of aziridines. ru.nl
| Parameter | Bond/Atoms | Calculated Value (Å) |
|---|---|---|
| Bond Length | C-C | 1.493 |
| Bond Length | C-N | 1.472 |
These computational studies provide foundational data for understanding the electronic structure and steric environment of the molecule, which in turn influence its reactivity and spectroscopic properties.
A key dynamic process in aziridines is nitrogen inversion, a type of pyramidal inversion where the nitrogen atom and its substituents oscillate through a planar transition state. diva-portal.org This process is significantly slower in the strained aziridine (B145994) ring compared to acyclic amines, with energy barriers typically in the range of 8-12 kcal/mol.
For cis-2,3-dimethylaziridine, the inversion at the nitrogen atom leads to a conformational equilibrium between syn and anti invertomers. The thermodynamic parameters for this equilibrium have been determined through the quantitative analysis of infrared (IR) spectra. scribd.com These studies provide insight into the relative stability of the conformers.
| Parameter | Value (kJ/mol) | Value (kcal/mol) |
|---|---|---|
| ΔH° | 2.7 | 0.64 |
| ΔG° | 4.7 | 1.12 |
Theoretical calculations on a series of substituted aziridines, including dimethyl derivatives, have been performed to compute the rate constants and kinetic isotope effects for this inversion process, further elucidating the dynamics and energy requirements of this fundamental conformational change. diva-portal.org
Mechanistic Elucidation through Quantum Chemical Methods
Quantum chemical methods have been pivotal in mapping the reaction pathways of this compound, particularly in reactions that are difficult to study experimentally. A prominent example is the stereospecific deamination reaction with difluoroamine (B82689) (HNF₂).
Computational studies, particularly using DFT, have been employed to clarify the mechanism of the reaction between cis-2,3-dimethylaziridine and difluoroamine, which yields an alkene and nitrogen with retention of configuration. acs.orgresearchgate.net These studies evaluated several potential reaction pathways and the viability of different cyclic intermediates.
The calculations revealed that the reaction proceeds through a multistep pathway involving a three-membered azamine intermediate. acs.orgdtic.mil This intermediate is formed after the initial N-N bond formation between the aziridine and difluoroamine. acs.org Conversely, the possibility of a four-membered diazetine intermediate was ruled out based on both energetic and stereochemical outcomes predicted by the calculations. acs.orgresearchgate.net The identification and characterization of the transition states (TSs) connecting these intermediates have allowed for a detailed step-by-step description of the reaction mechanism. acs.orgresearchgate.net
To confirm the proposed reaction pathways, Intrinsic Reaction Coordinate (IRC) analyses have been performed. acs.orgresearchgate.net The IRC method involves tracing the minimum energy path on the potential energy surface downhill from a transition state, thereby connecting it to the corresponding reactant and product (or intermediate) on either side.
For the deamination of this compound, IRC calculations confirmed that the identified transition states correctly link the reactants, the azamine intermediate, and the final products. acs.orgdtic.mil Furthermore, these analyses revealed the asynchronous nature of the bond-breaking and bond-forming processes in the first and last steps of the reaction. acs.orgresearchgate.net This asynchronicity is crucial for understanding how the stereochemistry is retained during the final concerted cleavage of the azamine intermediate. acs.org
A critical component of mechanistic studies is the analysis of reaction energetics. DFT calculations have provided detailed free energy profiles for the deamination of both cis- and trans-2,3-dimethylaziridine. acs.orgresearchgate.net These profiles map the relative free energies of the reactants, transition states, intermediates, and products along the reaction coordinate.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | cis-2,3-dimethylaziridine + HNF₂ | 0.0 |
| TS1 | First Transition State (N-N bond formation) | 26.9 |
| Intermediate 1 | Initial Adduct | 22.0 |
| TS2 | Second Transition State (HF elimination) | 23.5 |
| Intermediate 2 | Azamine Intermediate Complex | -28.0 |
| TS3 | Third Transition State (Azamine Cleavage) | -21.2 |
| Products | cis-2-butene (B86535) + N₂ + HF | -101.9 |
Investigation of Solvent Effects on Reaction Mechanisms
The surrounding solvent medium can profoundly influence the reaction pathways and rates of chemical transformations involving aziridines. Computational studies employ various solvent models, from implicit continuum models (like the Polarizable Continuum Model, PCM) to explicit models that include individual solvent molecules, to simulate these effects. rsc.org
Theoretical investigations have shown that solvents can alter the activation barriers and even control the regioselectivity of aziridine ring-opening reactions. rsc.orgmdpi.com For instance, in nucleophilic ring-opening, the solvent can stabilize the transition state differently for attack at the C2 versus the C3 position. This stabilization is often related to the solvent's polarity and its ability to form hydrogen bonds. rsc.org Control experiments and DFT calculations on other aziridine systems have revealed that hydrogen bonding between the solvent and the aziridine nitrogen can modulate orbital distributions, thereby directing the selective pathway of the reaction. rsc.org
Computational models can quantify these interactions, predicting how the reaction mechanism and product distribution for this compound might change in different chemical environments, from non-polar solvents like hexane (B92381) to polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like methanol. nih.gov
| Solvent Property | Predicted Effect on Aziridine Ring-Opening | Computational Rationale |
|---|---|---|
| High Polarity (e.g., Water, DMSO) | Can increase activation energy compared to gas phase. mdpi.com | Greater stabilization of polar reactants compared to the transition state. mdpi.com |
| Hydrogen Bond Donating (e.g., Methanol) | Can influence regioselectivity by interacting with the nitrogen atom. rsc.org | Specific hydrogen bonding interactions can favor one transition state over another. rsc.org |
| Non-polar (e.g., Toluene, Hexane) | Generally lower activation barriers compared to polar solvents. mdpi.com | Less stabilization of ground state reactants, leading to a smaller energy gap to the transition state. |
Reactivity Descriptors (e.g., Fukui Functions, Softness) in Predicting Reaction Outcomes
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. researchgate.netnih.gov These descriptors help predict the most likely sites for electrophilic, nucleophilic, or radical attack on a molecule. wikipedia.orgbohrium.com For this compound, these tools can identify the reactivity of the nitrogen and carbon atoms within the strained ring.
Fukui Functions () measure the change in electron density at a specific point in a molecule as the total number of electrons changes. wikipedia.org They are used to identify the most reactive sites:
: For nucleophilic attack (where the molecule accepts an electron), this function highlights the sites most susceptible to attack. In this compound, the ring carbons are expected to have high values.
: For electrophilic attack (where the molecule donates an electron), this function indicates the most nucleophilic sites. The nitrogen atom, with its lone pair of electrons, would be the primary site for electrophilic attack.
: For radical attack.
For the ring-opening of this compound with a soft nucleophile, calculations would likely show that the carbon atoms of the ring are the softest electrophilic sites, predicting that the reaction will proceed via nucleophilic attack at one of these carbons.
| Descriptor | Definition | Application to this compound |
|---|---|---|
| Fukui Function ($f^+$) | Measures susceptibility to nucleophilic attack. wikipedia.org | Predicts the ring carbons as the primary sites for attack by nucleophiles. |
| Fukui Function ($f^-$) | Measures susceptibility to electrophilic attack. wikipedia.org | Predicts the nitrogen atom as the primary site for attack by electrophiles (e.g., protonation). |
| Local Softness ($s(\mathbf{r})$) | Identifies the softest (most polarizable) reactive sites. nih.gov | Used in conjunction with the HSAB principle to predict reaction outcomes with soft/hard reagents. |
Kinetic and Thermodynamic Aspects of Aziridine Reactivity
Calculation of Activation Barriers and Rate Constants
Computational chemistry allows for the detailed mapping of potential energy surfaces for chemical reactions, identifying the structures of transition states and calculating the associated activation energies () or Gibbs free energies of activation (). mit.edu These activation barriers are critical for determining the theoretical rate constant of a reaction, often calculated using Transition State Theory (TST). chemrxiv.org
For this compound, two key processes with distinct activation barriers are of interest: nitrogen inversion and nucleophilic ring-opening.
Nitrogen Inversion: This process involves the nitrogen atom passing through a planar transition state. wikipedia.org For aziridines, the ring strain significantly increases the barrier to inversion compared to acyclic amines. stackexchange.com Computational studies on N-substituted aziridines have shown that the nature of the substituent on the nitrogen atom dramatically affects this barrier. Electron-withdrawing groups tend to decrease the inversion barrier. researchgate.net For a simple N-alkyl aziridine like N-methyl-2,2-dimethylaziridine, the activation energy for inversion has been calculated to be around 10 kcal/mol. stackexchange.com The barrier for this compound is expected to be in a similar range, high enough to potentially allow for the separation of invertomers at low temperatures.
Ring-Opening: The activation barrier for nucleophilic ring-opening depends on the nucleophile, the solvent, and the substituents on the aziridine ring. nih.gov DFT calculations on similar aziridine systems show that activating groups on the nitrogen (e.g., sulfonyl groups) significantly lower the activation energy for ring-opening by making the ring carbons more electrophilic. nih.gov For a non-activated aziridine like this compound, the barrier is substantially higher. The reaction proceeds via an S(_N)2 mechanism, and the calculated barrier reflects the energy required to break the C-N bond while forming the new bond with the nucleophile.
| Reaction Type | Aziridine Derivative | Activation Energy ($\Delta E^‡$ or $\Delta G^‡$) (kcal/mol) | Reference |
|---|---|---|---|
| Nitrogen Inversion | N-Methyl-2,2-dimethylaziridine | ~10.0 | stackexchange.com |
| Nitrogen Inversion | N-H Aziridine | 16.6 | researchgate.net |
| Ring-Opening (with AcO⁻) | Parent Aziridine (C₆H₁₀NH) | 32.1 | nih.gov |
| Ring-Opening (with AcO⁻) | N-Mesyl-aziridine (C₆H₁₀NMs) | 7.0 | nih.gov |
From the calculated Gibbs free energy of activation, the rate constant () can be estimated using the Eyring equation:
where is the Boltzmann constant, is the Planck constant, is the temperature, is the gas constant, and is the transmission coefficient (often assumed to be 1).
Kinetic Isotope Effects in Hydrogen Inversion and Cleavage Processes
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. princeton.edu It is a powerful tool for elucidating reaction mechanisms, as it provides insight into bond breaking and forming at the rate-determining transition state. nih.gov
For this compound, KIE studies, particularly using deuterium (B1214612) (D), could be computationally modeled to investigate two key processes:
Hydrogen Inversion: This refers to the inversion of the configuration at the nitrogen atom, where the hydrogen atom attached to the nitrogen moves. By comparing the calculated rate of inversion for N-H this compound with its N-D analogue, a secondary KIE can be determined. The magnitude of this KIE would provide information about the change in vibrational frequencies of the N-H bond between the ground state and the planar transition state, helping to refine the computed structure of the transition state.
C-H Bond Cleavage: While not a primary reaction of the aziridine ring itself, if a reaction involved the abstraction of a hydrogen atom from one of the methyl groups (e.g., in a radical reaction), a primary KIE would be expected. Computational modeling of the C-H vs. C-D bond cleavage would show a significantly higher activation barrier for the deuterated species, leading to a large, calculable KIE ().
C-N Bond Cleavage: In ring-opening reactions, secondary KIEs can be calculated by isotopic labeling of the hydrogens on the ring carbons (- or -secondary KIEs). These KIEs can distinguish between different S(_N)2 transition state structures (e.g., "loose" vs. "tight") and provide evidence for the degree of C-N bond cleavage in the rate-determining step. In some cases of C-H bond cleavage, unusually large KIEs can be observed, which computational models may attribute to quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than over it. nih.gov
Computational KIE studies on this compound would involve calculating the vibrational frequencies for both the isotopically light and heavy species at the ground state and the transition state to determine the differences in zero-point energy (ZPE), which is the primary origin of the KIE. princeton.edu
Advanced Spectroscopic Methodologies for Stereochemical and Conformational Analysis of 2,3 Dimethylaziridine
Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformational Assignment
Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, serves as a powerful tool for the unambiguous determination of absolute configuration in solution. schrodinger.comcam.ac.ukrsc.org The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure, making it an excellent method for stereochemical analysis. nih.govmdpi.comnih.gov
Experimental VCD spectra of 2,3-dimethylaziridine have been measured and interpreted using ab initio Vibronic Coupling Theory (VCT). cdnsciencepub.comcdnsciencepub.com Theoretical calculations, particularly with the 6-31G*(0.3) basis set, show good agreement with experimental data and can be used confidently to assign the absolute configuration. cdnsciencepub.comcdnsciencepub.com Both the common origin (CO) and distributed origin (DO) gauge methods within VCT predict the same signs for nearly all VCD bands, further validating the theoretical approach. cdnsciencepub.comcdnsciencepub.com
Comparative studies with isostructural molecules like 2,3-dimethyloxirane and -thiirane have helped identify specific vibrational modes that act as reliable markers for stereochemistry in these three-membered ring systems. cdnsciencepub.comcdnsciencepub.com For this compound, several key correlations between vibrational modes and stereochemistry have been established. cdnsciencepub.comcdnsciencepub.com
Key VCD Stereochemical Markers for this compound
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected Cotton Effect (CE) for (R,R) or (S,S) Configuration | Stereochemical Significance |
|---|---|---|---|
| Methyl (Me) Rocking Motion | 1050–1150 | Specific pattern | Marker for the stereochemistry of the molecular skeleton. cdnsciencepub.comcdnsciencepub.com |
| Methyne (C-H) Vibration | Not specified | Negative (-) CE at a center with (R) configuration. cdnsciencepub.comcdnsciencepub.com | Characteristic of local asymmetry at the chiral carbon. cdnsciencepub.comcdnsciencepub.com |
These established chirality rules, derived from a combination of experimental and theoretical VCD analysis, provide a definitive and straightforward method for assigning the absolute stereochemistry of this compound and related chiral aziridines. cdnsciencepub.com
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, offering detailed information on its relative stereochemistry (cis/trans), conformational dynamics, and, with the aid of chiral auxiliaries, its enantiomeric composition. magritek.comipb.pt
The this compound system exists as two diastereomers: cis and trans. Furthermore, the nitrogen atom of the aziridine (B145994) ring is a stereocenter that can undergo pyramidal inversion, leading to different invertomers. nih.gov Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these interconversion processes. rsc.org
By recording NMR spectra at various temperatures, the rates of stereoisomerization can be determined. rsc.org At low temperatures, the interconversion between isomers (e.g., cis to trans) and between nitrogen invertomers is slow on the NMR timescale, resulting in separate, sharp signals for each species. As the temperature is raised, the rate of inversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged spectrum. rsc.org
Standard NMR spectroscopy cannot distinguish between enantiomers. However, by introducing a chiral auxiliary, the enantiomers of this compound can be converted into diastereomeric species, which are distinguishable by NMR. nih.gov This can be achieved through two main approaches:
Chiral Derivatizing Agents (CDAs): The racemic aziridine is reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a covalent bond, producing a mixture of diastereomers. These diastereomers have different physical properties and, consequently, different chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and quantification. nih.gov
Chiral Solvating Agents (CSAs): A chiral solvating agent, such as Pirkle's alcohol or a cyclodextrin, is added to the NMR sample. nih.govresearchgate.net The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the aziridine. The rapid equilibrium between the free and complexed states results in different time-averaged chemical shifts for the two enantiomers, leading to the splitting of signals (enantiodifferentiation) in the NMR spectrum. nih.govresearchgate.net This method is non-destructive and allows for the determination of enantiomeric excess (ee). Both ¹H and ¹³C NMR can be utilized for this purpose, with ¹³C NMR often providing better signal dispersion. researchgate.net
X-ray Crystallographic Analysis for Definitive Stereochemical Confirmation
X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides definitive proof of connectivity, relative stereochemistry (cis vs. trans), and, when using appropriate techniques for a chiral crystal, the absolute configuration. nih.gov
Since this compound is a volatile liquid at room temperature, X-ray analysis requires the preparation of a suitable crystalline derivative. This can be achieved by reacting the aziridine with a reagent that introduces functionality capable of forming a well-ordered crystal lattice, for example, through the formation of an amide, urea, thiourea, or a sulfonamide. Reaction with an enantiomerically pure chiral acid could also yield a diastereomeric salt that may be crystalline.
Once a suitable single crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov The analysis yields an electron density map from which the precise positions of all atoms (except hydrogen, typically) can be determined. nih.gov This information provides bond lengths, bond angles, and torsional angles, confirming the relative arrangement of the methyl groups. For a chiral crystal (i.e., one that crystallizes in a non-centrosymmetric space group), the analysis of anomalous dispersion effects can allow for the determination of the absolute configuration, often expressed via the Flack parameter. researchgate.net This provides an unequivocal confirmation of the molecule's stereochemistry, which can then be used to calibrate the results from spectroscopic methods like VCD and ECD.
Polymerization Chemistry Involving Aziridine Monomers with Relevance to 2,3 Disubstituted Systems
Cationic Ring-Opening Polymerization of Aziridines
Cationic ring-opening polymerization (CROP) is the classical method for polymerizing non-activated aziridines, which lack an electron-withdrawing group on the nitrogen atom. utwente.nl This process is typically initiated by acids and leads to the formation of polyamines. utwente.nl
The CROP of aziridines is initiated by an electrophile, such as a proton from a Brønsted acid or a carbocation from a Lewis acid/co-initiator system. wikipedia.orgmit.edu The initiator activates the monomer by reacting with the lone pair of electrons on the aziridine (B145994) nitrogen, forming a highly strained and reactive aziridinium (B1262131) ion. mdpi.comnih.gov
Initiation: The process begins with the protonation (or alkylation) of the aziridine nitrogen, creating a cationic aziridinium ring. This species is the active center for polymerization. mdpi.com
Propagation: The propagation step involves the nucleophilic attack of a neutral aziridine monomer on one of the ring carbons of the aziridinium ion. utwente.nl This attack opens the strained three-membered ring and regenerates the aziridinium cation at the terminus of the growing polymer chain. This process repeats, leading to the formation of a polyamine. utwente.nlmit.edu However, the secondary amine functionalities in the growing polymer backbone are also nucleophilic and can react with the aziridinium ions on other chains, leading to a high degree of branching. utwente.nl This results in hyperbranched polymers, such as hyperbranched polyethyleneimine (PEI), when unsubstituted aziridine is used. utwente.nl
Substituents on the carbon atoms of the aziridine ring, such as the methyl groups in 2,3-dimethylaziridine, exert significant steric and electronic influences on the polymerization process. nih.govmdpi.com
The cationic polymerization of 2-methylaziridine (B133172) (propylene imine) initiated by BF₃·OEt₂ has been reported to yield highly branched polypropylenimine. utwente.nl For 2,3-disubstituted aziridines, the substituents can influence the regioselectivity of the ring-opening step. Nucleophilic attack can occur at either of the two ring carbons, and the preferred site is dictated by a balance between steric hindrance and the electronic stability of the resulting carbocation-like transition state. nih.govacs.org
Specifically, methyl groups at the 2 and 3 positions introduce considerable steric hindrance. nih.govrsc.org This steric bulk can impede the approach of the incoming monomer to the active aziridinium ion at the chain end, potentially slowing down the rate of propagation compared to less substituted aziridines. mdpi.com In cases of extreme steric crowding, polymerization may be inhibited altogether. The presence of substituents also affects the stability of the propagating cationic center, which can influence reaction kinetics. mit.edu While geminal methyl groups (two methyl groups on the same carbon) are known to influence reactivity, the vicinal arrangement in this compound also presents significant steric challenges that must be overcome for polymerization to proceed. nih.gov
Anionic Ring-Opening Polymerization of Activated Aziridines
Unlike non-activated aziridines, which polymerize cationically, aziridines featuring an electron-withdrawing group (EWG) on the nitrogen atom can undergo anionic ring-opening polymerization (AROP). rsc.orgresearchgate.net This method offers a pathway to linear, well-defined polyamines. utwente.nl
For AROP to occur, the acidic proton on the nitrogen of a primary or secondary aziridine must be replaced with an activating EWG, such as a sulfonyl (e.g., tosyl or mesyl) or carboxyl group. rsc.orgresearchgate.netmdpi.com
The function of the EWG is twofold:
Activation of the Ring: The EWG enhances the electrophilicity of the ring carbons by withdrawing electron density, making them more susceptible to nucleophilic attack by the initiator and the propagating anionic chain end. rsc.org
Stabilization of the Propagating Anion: The EWG stabilizes the negative charge on the nitrogen atom of the propagating aza-anion, which is formed after the ring-opening event. rsc.org This stabilization is crucial for the reaction to proceed in a controlled manner, often exhibiting characteristics of a living polymerization. rsc.orgresearchgate.net
The polymerization is typically initiated by a nucleophile that attacks one of the aziridine ring carbons, opening the ring and forming a propagating sulfonamide anion (aza-anion). rsc.org This anion then proceeds to attack the next activated monomer, continuing the chain growth. rsc.org The reactivity of the monomer is directly related to the strength of the EWG; a stronger EWG leads to a more electrophilic monomer and faster polymerization. rsc.orgutwente.nl This principle allows for the synthesis of sequenced copolymers by using monomers with different activating groups. rsc.org
| Activating Group | Monomer Example | Relative Reactivity |
| Mesyl (Ms) | 2-Methyl-N-mesylaziridine | Lower |
| Tosyl (Ts) | 2-Methyl-N-tosylaziridine | Higher |
| 4-Cyanobenzenesulfonyl | 2-Methyl-N-(4-cyanobenzenesulfonyl)aziridine | Very High |
This table illustrates the relative reactivity of N-sulfonyl activated aziridines based on the electron-withdrawing strength of the activating group. rsc.org
Copolymerization Strategies with Aziridine Monomers
Aziridine monomers can be copolymerized with each other or with other types of monomers to create polymers with tailored properties and architectures. acs.org
Copolymerization of Different Aziridines: In anionic copolymerization of two different sulfonyl-activated aziridines, the resulting polymer microstructure (e.g., random, gradient, or block-like) is determined by the reactivity ratios of the comonomers. utwente.nlacs.org These ratios are, in turn, dictated by the electron-withdrawing strength of the respective activating groups. acs.org By carefully selecting comonomers with different activating groups, it is possible to precisely control the monomer sequence distribution, leading to copolymers with adjustable gradient strengths. acs.orgresearchgate.net For example, copolymerizing two aziridines with the same activation group results in random copolymers, whereas using monomers with significantly different activating groups can lead to block copolymers. acs.org
Copolymerization with Other Monomers: Aziridines can also be copolymerized with other cyclic monomers, such as cyclic anhydrides. researchgate.netepa.gov The copolymerization of N-sulfonyl aziridines with cyclic anhydrides, often using an organocatalyst, can produce poly(ester-amide)s with a well-defined, alternating structure. researchgate.netepa.gov These strategies expand the range of polymer structures and functionalities that can be achieved. Additionally, living anionic polymers, such as polystyrene, can be terminated with N-tosylaziridine, which effectively switches the carbanionic chain end to an aza-anionic one, providing a method to introduce terminal amine functionalities. nih.gov This approach is analogous to the well-established practice of terminating anionic polymerizations with epoxides. nih.gov
Q & A
Q. What are the common synthetic routes for 2,3-dimethylaziridine, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via catalytic conversion of amino alcohols. For example, 2-amino-2-methyl-1-propanol (AMP) can be converted to this compound using acid catalysis under controlled conditions. Key optimization parameters include:
- pH control : Maintaining slightly acidic conditions (pH 3.5–4) during synthesis to stabilize intermediates and avoid side reactions .
- Temperature : Reaction temperatures of 40–50°C improve ring closure efficiency while minimizing decomposition .
- Solvent selection : Ethanol or aqueous systems are preferred for neutralization and purification steps to isolate the aziridine product .
Q. How does stereochemistry (cis vs. trans) influence the reactivity of this compound in alkylation reactions?
The stereochemistry of this compound derivatives significantly impacts their alkylating activity and hydrolysis rates. For example:
- cis-2,3-Dimethylaziridine undergoes slower hydrolysis via an SN2 mechanism due to steric hindrance from the adjacent methyl groups, favoring nucleophilic attack at the less hindered carbon .
- trans-2,3-Dimethylaziridine exhibits faster hydrolysis but lower alkylating efficiency compared to its cis counterpart, likely due to reduced strain in the transition state .
Methodological tip: Use kinetic studies (e.g., NMR monitoring) and isotopic labeling to differentiate reaction pathways for stereoisomers .
Advanced Research Questions
Q. What mechanistic insights explain the divergent hydrolysis pathways of this compound derivatives compared to 2,2-dimethylaziridine analogs?
- This compound derivatives (cis/trans) follow SN2 hydrolysis mechanisms, as confirmed by isolation of linear hydrolysis products and computational studies .
- 2,2-Dimethylaziridine undergoes carbonium-ion (SN1-like) hydrolysis due to the stability of the tertiary carbocation intermediate, leading to faster reaction rates and distinct byproducts .
Experimental validation: Compare hydrolysis kinetics using acid/base titrations and characterize products via GC-MS or X-ray crystallography .
Q. How do coordination complexes of this compound with group 13 metals (Al, Ga) influence their stability and reactivity?
- Adduct formation : this compound forms monomeric adducts with Me3Al and Me3Ga at room temperature. The aziridine’s lone pair coordinates to the metal, altering bond lengths (C–N and C–C) modestly, as shown by X-ray crystallography .
- Thermal reactivity : Heating adducts in mesitylene generates dimeric amides via methane elimination. For example, [Me2Al-1]₂ exhibits a cis-trans equilibrium in solution, confirmed by variable-temperature NMR .
Research application: Use DFT calculations to model bond-length changes and validate crystallographic data .
Q. What strategies enable regioselective ring-opening of activated this compound for synthesizing unsymmetrical diamines?
Q. How can computational modeling resolve contradictions in experimental data for this compound-metal adducts?
- Challenge : X-ray structures of Me3Al-aziridine adducts suggest large C–N bond elongations (~1.45 Å), but DFT calculations reveal actual changes are minor (~1.38 Å to 1.40 Å) .
- Resolution : Combine experimental crystallography with hybrid functional (e.g., B3LYP) calculations to correct for systematic errors in bond-length measurements .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the alkylating activity of cis- vs. trans-2,3-dimethylaziridine derivatives?
- Contradiction : Some studies report higher alkylating activity for cis isomers, while others favor trans isomers .
- Resolution : Consider solvent effects (polar vs. nonpolar) and nucleophile size. For example:
- In polar solvents, cis derivatives may exhibit higher activity due to better solvation of transition states.
- Bulky nucleophiles preferentially attack trans isomers due to reduced steric clash .
Methodological recommendation: Standardize reaction conditions (solvent, temperature) and use kinetic isotope effects (KIEs) to probe mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
